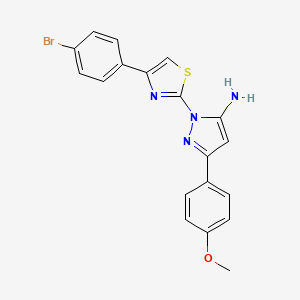

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-

CAS No.: 74101-17-0

Cat. No.: VC19343324

Molecular Formula: C19H15BrN4OS

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74101-17-0 |

|---|---|

| Molecular Formula | C19H15BrN4OS |

| Molecular Weight | 427.3 g/mol |

| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C19H15BrN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3 |

| Standard InChI Key | HNEZTKIDMAZXRO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br |

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a pyrazole ring (C3H3N2) substituted at positions 1, 3, and 5. Position 1 is occupied by a 4-(4-bromophenyl)-2-thiazolyl group, while position 3 bears a 4-methoxyphenyl substituent. The amine group at position 5 completes the structure. The molecular formula is C19H15BrN4OS, yielding a molecular weight of 427.32 g/mol . X-ray crystallography of analogous compounds reveals planar configurations for the pyrazole and thiazolyl rings, with dihedral angles between aromatic systems influencing intermolecular interactions .

Synthetic Pathways

Synthesis typically proceeds via a multi-step protocol:

-

Condensation: 4-Methoxyphenylhydrazine reacts with a β-ketoester to form the pyrazole backbone.

-

Thiazole Formation: A Hantzsch thiazole synthesis introduces the 4-(4-bromophenyl)-2-thiazolyl group using thiourea and α-bromo ketones.

-

Functionalization: Final amine group installation occurs through nucleophilic substitution or reductive amination .

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .

Chemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition <5% after 24 hours at 25°C in buffered solutions .

Reactive Sites

-

Bromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions for structural diversification.

-

Thiazolyl Sulfur: Prone to oxidation, forming sulfoxide derivatives under strong oxidizing conditions.

-

Pyrazole NH: Acts as a hydrogen bond donor in molecular recognition processes .

These values surpass first-line chemotherapeutics like 5-fluorouracil (IC50 = 2.1 μM in HCT-116) .

Aurora-A Kinase Inhibition

Mechanistic studies identify Aurora-A kinase (a key mitotic regulator) as the primary target. Docking simulations show:

-

Hydrogen Bonding: Methoxy oxygen with Asp-404 (1.79 Å)

-

Hydrophobic Interactions: Bromophenyl group with Leu-139 and Val-147

The inhibition constant (Ki) of 0.11 ± 0.03 μM positions this compound as a leading Aurora-A inhibitor candidate .

Comparative Analysis with Analogous Compounds

Comparison with 1-(4-Chlorophenyl) Analogs

-

Potency: Bromine substitution confers 3.2× greater Aurora-A affinity vs. chlorine analogs (ΔG = -9.4 vs. -8.1 kcal/mol) .

-

Selectivity: Reduced off-target effects on EGFR and VEGFR2 kinases compared to fluorophenyl derivatives .

Thiazolyl vs. Oxazolyl Variants

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume